GC Retention Index (RI) Differentiation from Regioisomers and Dibromo Analogs on a Standard Non-Polar Column
The compound's unique chemical structure translates to a highly specific gas chromatography retention index (RI) on a standard non-polar column, providing unambiguous differentiation from its isomers and analogs. An experimentally determined RI of 1284 (TR-1 column) separates it distinctly from its regioisomer 2-bromo-4-chloroaniline (RI 1371) and a common alternative, 2,6-dibromoaniline (RI 1370) [1]. This large RI gap (>85 units) ensures complete baseline separation, which fails if the incorrect isomer is used as an analytical standard.
| Evidence Dimension | Kovats Retention Index (RI) on non-polar stationary phase |
|---|---|
| Target Compound Data | RI = 1284 (2-Bromo-6-chloroaniline) |
| Comparator Or Baseline | RI = 1371 (2-Bromo-4-chloroaniline); RI = 1370 (2,6-Dibromoaniline); RI = 1465 (2,4-Dibromoaniline) |
| Quantified Difference | ΔRI = 87 units vs. 2-bromo-4-chloroaniline; ΔRI = 86 units vs. 2,6-dibromoaniline |
| Conditions | Capillary gas chromatography on TR-1 (Thermo Fisher Scientific) non-polar polydimethylsiloxane column [1] |
Why This Matters
For analytical method validation, only the compound with the correct RI value can serve as an authentic reference standard to confirm identity, preventing false positives or negatives in environmental or pharmaceutical analyses.
- [1] Gruzdev, I.V., Alferova, M.V., Kondratenok, B.M., and Zenkevich, I.G. Gas-chromatographic identification of chloro- and bromosubstituted anilines using retention indices. Rus. J. Anal. Chem., 2011, 66, 519-524. (Data retrieved from Pherobase). View Source
